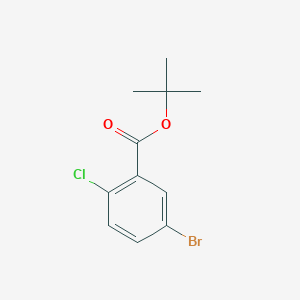

tert-Butyl 5-bromo-2-chlorobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-bromo-2-chlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)8-6-7(12)4-5-9(8)13/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAXJUVESNNXEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624461 | |

| Record name | tert-Butyl 5-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

503555-23-5 | |

| Record name | tert-Butyl 5-bromo-2-chlorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 5-bromo-2-chlorobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

tert-Butyl 5-bromo-2-chlorobenzoate chemical properties

An In-depth Technical Guide to tert-Butyl 5-bromo-2-chlorobenzoate: Properties, Synthesis, and Applications in Drug Discovery

Introduction

This compound is a strategically important substituted aromatic compound that serves as a versatile building block in modern organic synthesis. Its utility is most prominently recognized in the pharmaceutical industry, where it functions as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including novel antidiabetic agents. The molecule's architecture, featuring a sterically demanding tert-butyl ester protecting group and two distinct halogen substituents (bromine and chlorine) on the phenyl ring, provides a unique combination of stability and tunable reactivity. This guide, intended for researchers and drug development professionals, offers an in-depth exploration of the chemical properties, synthesis, and critical applications of this compound, grounded in established scientific principles and field-proven insights.

Physicochemical and Structural Properties

The physical and chemical characteristics of a synthetic intermediate are foundational to its application. The tert-butyl ester group not only protects the carboxylic acid from unwanted reactions but also significantly enhances its solubility in common organic solvents used in synthesis, facilitating its use in a wide range of reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 503555-23-5 | [1][2] |

| Molecular Formula | C₁₁H₁₂BrClO₂ | [1][2] |

| Molecular Weight | 291.57 g/mol | [1][2] |

| Appearance | White to off-white solid (typical for related compounds) | [3] |

| Boiling Point | 311.2 °C at 760 mmHg (Predicted) | [4] |

| Density | 1.422 g/cm³ (Predicted) | [4] |

| Melting Point | Data not readily available. The parent acid, 5-bromo-2-chlorobenzoic acid, has a melting point of 154-156 °C. | [5][6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, and dichloromethane. | [3] |

| SMILES | CC(C)(C)OC(=O)C1=C(C=CC(=C1)Br)Cl | [1] |

| InChI Key | MVPSGHOHTFZSTA-UHFFFAOYSA-N | [No direct source, standard generation] |

Synthesis and Manufacturing

The synthesis of this compound is logically achieved in two primary stages: the formation of the core 5-bromo-2-chlorobenzoic acid, followed by its esterification. The choice of the initial starting material for the acid can influence the overall yield, impurity profile, and industrial scalability.

Part 1: Synthesis of 5-bromo-2-chlorobenzoic acid

Several routes to the parent acid have been reported, often starting from either 2-chlorobenzonitrile or salicylic acid.[3][7] A common and efficient laboratory-scale method involves the bromination of 2-chlorobenzonitrile followed by hydrolysis.

Sources

- 1. biosynth.com [biosynth.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. home - Glindia [glindiachemicals.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents [patents.google.com]

tert-Butyl 5-bromo-2-chlorobenzoate CAS number 503555-23-5

An In-depth Technical Guide to tert-Butyl 5-bromo-2-chlorobenzoate

This document serves as a comprehensive technical guide for researchers, scientists, and professionals in drug development on the synthesis, properties, and application of this compound (CAS No. 503555-23-5). This versatile chemical intermediate is a critical building block in the synthesis of complex organic molecules, most notably as a precursor to advanced pharmaceutical agents.

This compound is a di-halogenated benzoic acid ester. Its structure is deceptively simple, yet it offers significant strategic advantages in multi-step organic synthesis. The presence of three distinct functional groups—a sterically hindered tert-butyl ester, a bromine atom, and a chlorine atom—provides chemists with orthogonal handles for sequential, site-selective modifications.

The differential reactivity of the C-Br versus the C-Cl bond in palladium-catalyzed cross-coupling reactions is particularly advantageous, allowing for a programmed and highly controlled approach to molecular assembly. This compound is recognized as a key starting material for the synthesis of SGLT2 inhibitors, a class of hypoglycemic drugs used in the treatment of type 2 diabetes, such as Dapagliflozin and Empagliflozin[1][2].

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in the laboratory.

Key Properties

The essential properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 503555-23-5 | [3][4][5] |

| Molecular Formula | C₁₁H₁₂BrClO₂ | [3][4][5] |

| Molecular Weight | 291.57 g/mol | [3][5] |

| Exact Mass | 289.97092 u | [4] |

| Appearance | White to off-white solid/powder | [6] |

| Purity | Typically ≥98% | [5] |

| Storage | 2-8°C, Refrigerator | [7] |

| SMILES | CC(C)(C)OC(=O)C1=C(C=C(Br)C=C1)Cl | [3] |

| InChIKey | MVPSGHOHTFZSTA-UHFFFAOYSA-N | [8] |

Spectroscopic Signature

While raw spectral data requires direct acquisition, the expected NMR characteristics can be predicted based on the structure.

-

¹H NMR: The spectrum would feature a sharp singlet around 1.6 ppm corresponding to the nine equivalent protons of the tert-butyl group. The aromatic region would display three distinct signals corresponding to the protons on the benzene ring. Their splitting patterns (doublets, double-doublets) and chemical shifts would be consistent with the 1,2,4-substitution pattern.

-

¹³C NMR: The spectrum will show signals for the quaternary carbons of the tert-butyl group, the ester carbonyl, and the six distinct aromatic carbons.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (⁷⁹Br/⁸¹Br) and chlorine (³⁵Cl/³⁷Cl) isotopes.

Spectroscopic data for the parent acid, 5-bromo-2-chlorobenzoic acid, is publicly available and can serve as a reference point[9][10][11].

Synthesis and Manufacturing

The synthesis of this compound is typically achieved via the esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid. The manufacturing of this acid is a critical upstream process, with several reported routes optimized for industrial scale-up[2][12].

Synthesis of 5-Bromo-2-chlorobenzoic Acid Precursor

One common industrial route begins with 2-chlorobenzonitrile, which undergoes bromination followed by hydrolysis to yield the target acid[13]. An alternative pathway involves the direct bromination of 2-chlorobenzoic acid, though this can sometimes lead to isomer impurities[2]. A more controlled method starts with 5-bromo-2-aminobenzoic acid derivatives, which are converted to the target via a Sandmeyer-type reaction involving diazotization and chlorination[1].

Caption: Key synthetic routes to the 5-bromo-2-chlorobenzoic acid precursor.

Final Esterification Step: A Self-Validating Protocol

The final step is the conversion of the carboxylic acid to its tert-butyl ester. This transformation is crucial and requires conditions that avoid side reactions. Direct Fischer esterification with tert-butanol is often inefficient due to the alcohol's steric hindrance. A more reliable method involves activating the carboxylic acid or using a potent esterification agent.

Protocol: tert-Butylation via Acid Chloride

This protocol ensures complete conversion by proceeding through a more reactive intermediate.

-

Activation: In a flame-dried, inert-atmosphere flask, suspend 5-bromo-2-chlorobenzoic acid (1.0 equiv) in an anhydrous, non-protic solvent like dichloromethane (DCM) or toluene. Add oxalyl chloride (1.5 equiv) and a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).

-

Causality: Oxalyl chloride converts the carboxylic acid to the highly reactive acid chloride. DMF catalyzes this transformation. The reaction is monitored by the cessation of gas (CO, CO₂, HCl) evolution.

-

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess oxalyl chloride under reduced pressure. This step is critical to prevent side reactions in the next stage.

-

Esterification: Re-dissolve the crude acid chloride in anhydrous DCM. In a separate flask, prepare a solution of potassium tert-butoxide (1.2 equiv) in anhydrous tetrahydrofuran (THF). Cool the acid chloride solution to 0°C and slowly add the potassium tert-butoxide solution.

-

Causality: The highly nucleophilic tert-butoxide anion readily attacks the electrophilic acid chloride carbonyl, forming the ester. Using the potassium salt of the alcohol is more effective than using the neutral alcohol itself.

-

-

Work-up and Purification: After the reaction is complete (monitored by TLC or LC-MS), quench carefully with saturated aqueous NH₄Cl solution. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product is then purified by column chromatography on silica gel.

-

Self-Validation: The purity of the final product can be readily assessed by ¹H NMR, checking for the disappearance of the carboxylic acid proton and the appearance of the large tert-butyl singlet, and confirmed by LC-MS.

-

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound lies in its capacity for selective functionalization, primarily through palladium-catalyzed cross-coupling reactions. The C(sp²)-Br bond is significantly more reactive towards oxidative addition to a Pd(0) center than the more electron-rich and stronger C(sp²)-Cl bond. This reactivity difference is the cornerstone of its application as a versatile building block[14].

Caption: Selective functionalization strategy for this compound.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds by coupling an organohalide with an organoboron compound[14][15]. This reaction is frequently used to install aryl or heteroaryl groups at the 5-position of the benzoate ring.

Model Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically K₂CO₃ or Cs₂CO₃ (2.5 equiv).

-

Expertise: Cesium carbonate is often a superior base for challenging couplings as it is more soluble in organic solvents and less nucleophilic, minimizing side reactions. The choice of catalyst and ligand is critical; for sterically hindered substrates, more advanced phosphine ligands like SPhos or XPhos with a Pd₂(dba)₃ precursor may be required for optimal results[16][17].

-

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water, via syringe.

-

Causality: The solvent choice is critical for dissolving both the organic and inorganic reagents. The presence of water is often beneficial for the transmetalation step of the catalytic cycle.

-

-

Heating and Monitoring: Heat the reaction mixture to 80-100°C and stir vigorously. Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed reaction for forming C-N bonds, a transformation of immense importance in pharmaceutical chemistry[18][19]. This allows for the introduction of primary or secondary amines at the 5-position.

Model Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv), the desired amine (1.2 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), and a specialized phosphine ligand (e.g., BINAP or a Josiphos-type ligand, 4.4 mol%).

-

Solvent and Heating: Add anhydrous, degassed toluene or dioxane. Seal the vessel and heat to 80-110°C.

-

Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water, then brine.

-

Purification: Dry the organic phase, concentrate, and purify by column chromatography.

Safety and Handling

Proper handling of this compound and its parent acid is essential for laboratory safety.

| Hazard Type | GHS Information | Precautionary Statements |

| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352, P332+P317 |

| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317 |

| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P319 |

Data sourced from supplier safety data sheets[6][23].

Handling Recommendations:

-

Always use this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a cool, dry place as recommended[7].

Conclusion

This compound is more than a simple chemical; it is a strategic tool for the modern medicinal chemist. Its well-defined structure, predictable reactivity, and commercial availability make it an invaluable intermediate. By leveraging the differential reactivity of its halide substituents, researchers can execute sophisticated, multi-step syntheses with a high degree of control, paving the way for the discovery and development of novel therapeutics. This guide provides the foundational knowledge and practical protocols necessary for its effective and safe utilization in a research and development setting.

References

- Google Patents. (2021). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

-

Pharmaffiliates. (n.d.). CAS No : 503555-23-5 | Product Name : this compound. Retrieved from [Link]

-

EON Biotech. (n.d.). This compound – (503555-23-5). Retrieved from [Link]

-

European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

- Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

-

WIPO Patentscope. (2021). 113321577 Preparation method of 5-bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination. Retrieved from [Link]

-

Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

BMRB. (n.d.). 2-Chlorobenzoic Acid at BMRB. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

NIST WebBook. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

National Institutes of Health. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Bromo-5-chlorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (2022). Novel and Practical Industrial Process Scale-Up of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid. Retrieved from [Link]

Sources

- 1. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 2. data.epo.org [data.epo.org]

- 3. biosynth.com [biosynth.com]

- 4. echemi.com [echemi.com]

- 5. 503555-23-5 | this compound - Moldb [moldb.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Buy tert-Butyl 3-bromo-5-chlorobenzoate | 1870857-76-3 [smolecule.com]

- 9. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 5-Bromo-2-chlorobenzoic acid (21739-92-4) 1H NMR spectrum [chemicalbook.com]

- 11. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 14. tcichemicals.com [tcichemicals.com]

- 15. Yoneda Labs [yonedalabs.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 20. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. researchgate.net [researchgate.net]

- 23. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physical Properties of tert-Butyl 5-bromo-2-chlorobenzoate

Introduction

tert-Butyl 5-bromo-2-chlorobenzoate (CAS No. 503555-23-5) is a halogenated aromatic ester of significant interest to the pharmaceutical and agrochemical industries.[1][2] It serves as a critical building block and intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2] Its structure, featuring a sterically hindered tert-butyl ester group and a di-substituted phenyl ring with both bromine and chlorine atoms, imparts specific reactivity and physical characteristics that are crucial for its application in multi-step synthetic pathways.

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound. It is intended for researchers, chemists, and drug development professionals who require a detailed understanding of the compound's characteristics for process development, quality control, and reaction optimization. We will delve into its physicochemical properties, spectroscopic signature, chromatographic behavior, and essential safety protocols, providing both established data and field-proven insights into its handling and characterization.

Core Physicochemical Properties

The fundamental physical and chemical properties of a compound are the cornerstone of its utility in a laboratory setting. These parameters dictate storage conditions, solvent selection, and appropriate analytical techniques. The properties for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 503555-23-5 | [1][2] |

| Molecular Formula | C₁₁H₁₂BrClO₂ | [1] |

| Molecular Weight | 291.57 g/mol | [1][2] |

| Appearance | Data not explicitly available; likely a colorless to pale yellow oil or low-melting solid at room temperature. Commercial listings often specify refrigerated storage (2-8°C). | [3] |

| Boiling Point | 311.2 °C at 760 mmHg (Predicted) | N/A |

| Density | 1.422 g/cm³ (Predicted) | N/A |

| Melting Point | Not experimentally reported. The related ethyl ester is a semi-solid, suggesting the tert-butyl ester is not a high-melting crystalline solid. | [4] |

| Solubility | Insoluble in water. Expected to be soluble in common organic solvents such as ethyl acetate, dichloromethane, chloroform, hexane, and methanol. | [5] |

Expert Insight: The lack of a defined, high melting point is significant. Unlike its precursor, 5-bromo-2-chlorobenzoic acid (m.p. 154-156 °C), the bulky tert-butyl group disrupts the crystal lattice packing, resulting in a much lower melting point.[6] Researchers should treat this compound as a viscous oil or semi-solid at ambient temperatures. Its predicted high boiling point confirms it is non-volatile under standard laboratory conditions.

Spectroscopic and Chromatographic Characterization

Structural confirmation and purity assessment are paramount in chemical synthesis. This section details the expected analytical signature of this compound using standard laboratory techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. While experimental spectra for this specific compound are not widely published, its ¹H and ¹³C NMR spectra can be reliably predicted based on its structure.

¹H NMR (Proton NMR) - Predicted Chemical Shifts (CDCl₃, 400 MHz):

-

δ ~ 7.7-7.8 ppm (d, 1H): This signal corresponds to the aromatic proton at position 6 (H-6), ortho to the bromine atom. It appears as a doublet due to coupling with H-4.

-

δ ~ 7.5-7.6 ppm (dd, 1H): This signal is from the aromatic proton at position 4 (H-4), which is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

δ ~ 7.3-7.4 ppm (d, 1H): This doublet represents the aromatic proton at position 3 (H-3), adjacent to the chlorine atom, coupled to H-4.

-

δ ~ 1.6 ppm (s, 9H): The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a highly characteristic signal for this functional group. Its significant upfield shift is due to the lack of adjacent electronegative atoms.

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts (CDCl₃, 100 MHz):

-

δ ~ 164-166 ppm: Carbonyl carbon (C=O) of the ester.

-

δ ~ 130-135 ppm: Aromatic carbons attached to halogens (C-2 and C-5) and the ester group (C-1).

-

δ ~ 125-130 ppm: Aromatic carbons bearing a proton (C-3, C-4, C-6).

-

δ ~ 82-84 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

-

δ ~ 28-29 ppm: Methyl carbons of the tert-butyl group (-C(CH₃)₃).

Thin-Layer Chromatography (TLC)

TLC is an indispensable technique for monitoring reaction progress and determining the purity of a compound. The choice of the mobile phase (eluent) is critical and is dictated by the polarity of the analyte.

Causality Behind Eluent Selection: this compound is a relatively nonpolar molecule. The ester functionality adds some polarity, but the halogenated aromatic ring and the large alkyl group dominate its character. Therefore, a nonpolar solvent system is the logical starting point for achieving an optimal Rf value (retention factor) of 0.3-0.5. A mixture of a nonpolar solvent like hexane or petroleum ether with a slightly more polar solvent like ethyl acetate is ideal.

The following diagram and protocol outline a self-validating system for analyzing the purity of this compound.

Caption: Standard workflow for TLC analysis of this compound.

Detailed Protocol:

-

Chamber Preparation: Add a solvent system, such as 9:1 Hexane:Ethyl Acetate, to a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper to saturate the chamber atmosphere and cover it. Allow it to equilibrate for 5-10 minutes.

-

Plate Preparation: On a silica gel TLC plate, lightly draw a pencil line (the baseline) about 1 cm from the bottom.

-

Spotting: Dissolve a small amount of the compound in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, apply a small, concentrated spot of the solution onto the baseline.

-

Development: Carefully place the TLC plate into the equilibrated chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

-

Visualization: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp at 254 nm. The aromatic ring will absorb UV light, appearing as a dark spot against the fluorescent background.

-

Analysis: Calculate the Rf value using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). A single spot is indicative of a pure compound.

Handling, Storage, and Safety

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for this compound is not widely available, authoritative safety data for the structurally similar precursor, 5-bromo-2-chlorobenzoic acid, provides a reliable basis for handling protocols.[6]

Hazard Identification (based on 5-bromo-2-chlorobenzoic acid):

-

Skin Irritation (Category 2): Causes skin irritation.[6]

-

Eye Irritation (Category 2): Causes serious eye irritation.[6]

-

Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[6]

The following GHS hazard pictograms and statements for the precursor should be considered applicable:

Signal Word: WarningPrecautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

Storage and Handling:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6] Commercial suppliers recommend refrigeration at 2-8°C, which is best practice to prevent degradation over time.[3]

-

Handling: Handle in a fume hood. Ensure adequate ventilation. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.[6]

Conclusion

This compound is a key synthetic intermediate whose physical properties are dominated by its halogenated aromatic core and sterically demanding tert-butyl ester. It should be regarded as a non-volatile, nonpolar oil or low-melting solid that is soluble in common organic solvents. Its identity and purity are readily confirmed by a combination of NMR spectroscopy, which shows a characteristic tert-butyl singlet around 1.6 ppm, and thin-layer chromatography using a nonpolar eluent system like Hexane:Ethyl Acetate. Adherence to standard safety protocols, including the use of personal protective equipment and handling within a fume hood, is essential for its safe application in a research and development setting. This guide provides the foundational data and protocols necessary for the effective and safe utilization of this versatile chemical building block.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Glindia. (n.d.). 5-Bromo-2-Chlorobenzoic Acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 503555-23-5 | Product Name : this compound. Retrieved from [Link]

-

Biological Magnetic Resonance Bank (BMRB). (n.d.). bmse000332 2-Chlorobenzoic Acid. Retrieved from [Link]

- Google Patents. (2018). CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.

- Google Patents. (2021). CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid.

-

European Patent Office. (2024). METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS. Retrieved from [Link]

-

NIST. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-chlorobenzoic acid. Retrieved from [Link]

Sources

Introduction: A Key Intermediate in Modern Medicinal Chemistry

An In-Depth Technical Guide to tert-Butyl 5-bromo-2-chlorobenzoate: Structure, Synthesis, and Application

In the landscape of pharmaceutical development and complex organic synthesis, the strategic use of highly functionalized building blocks is paramount. This compound is a quintessential example of such a molecule. It is a halogenated aromatic compound featuring a carboxylic acid protected by a tert-butyl group. This specific arrangement of chloro, bromo, and tert-butyl ester functionalities on a benzene ring makes it a versatile and valuable intermediate. Its precursor, 5-bromo-2-chlorobenzoic acid, is a crucial starting material for the synthesis of prominent antidiabetic drugs, including Dapagliflozin and Empagliflozin[1][2][3]. Understanding the molecular architecture and reactivity of this compound is therefore essential for researchers and scientists engaged in the synthesis of novel therapeutic agents.

This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and strategic applications of this compound, offering field-proven insights for professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is defined by a benzene ring substituted at specific positions to impart distinct chemical reactivity. The core is a benzoic acid molecule where the carboxylic acid proton is replaced by a bulky tert-butyl group, forming a tert-butyl ester. The aromatic ring is further substituted with a chlorine atom at the 2-position (ortho to the ester) and a bromine atom at the 5-position (para to the chlorine).

This substitution pattern is not arbitrary; it is designed for sequential, site-selective reactions, which are critical in multi-step syntheses. The electronic effects of the halogens and the steric hindrance of the tert-butyl ester group govern the molecule's reactivity in subsequent synthetic transformations.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 503555-23-5 | [4][5][6][7] |

| Molecular Formula | C₁₁H₁₂BrClO₂ | [4][5][6] |

| Molecular Weight | 291.57 g/mol | [4][7] |

| IUPAC Name | This compound | [6] |

| SMILES | CC(C)(C)OC(=O)C1=C(C=C(=C1)Br)Cl | [4] |

| Synonyms | Benzoic acid, 5-bromo-2-chloro-, 1,1-dimethylethyl ester; tert-Butyl 2-chloro-5-bromobenzoate | [6] |

The Strategic Role of the tert-Butyl Ester Protecting Group

In multi-step organic synthesis, a protecting group is a molecular fragment that is temporarily incorporated to mask a reactive functional group, preventing it from interfering with subsequent reactions. The tert-butyl ester is a widely used protecting group for carboxylic acids due to its unique stability and cleavage characteristics.[8][9]

Key Attributes:

-

Stability: The tert-butyl ester is exceptionally stable towards a wide range of nucleophiles, bases, and reducing agents. This robustness is due to the steric hindrance provided by the bulky tert-butyl group, which physically blocks access to the electrophilic carbonyl carbon of the ester.

-

Controlled Cleavage: Despite its stability, the tert-butyl ester can be selectively removed under acidic conditions.[9][10] Treatment with strong protic acids like trifluoroacetic acid (TFA) or certain Lewis acids such as zinc bromide (ZnBr₂) efficiently cleaves the ester to regenerate the carboxylic acid.[11] This acid-lability allows for deprotection without affecting other acid-sensitive groups if the conditions are chosen carefully.

This "protect-react-deprotect" strategy is fundamental in modern drug synthesis, enabling chemists to build complex molecular architectures with high precision.

Caption: General workflow of a protecting group strategy in synthesis.

Synthesis of this compound

The primary route for synthesizing this compound is through the esterification of its corresponding carboxylic acid, 5-bromo-2-chlorobenzoic acid.[3][12][13][14][15] The choice of the tert-butylation method is critical to ensure high yield and purity, avoiding harsh conditions that could lead to side reactions.

Experimental Protocol: tert-Butylation using Di-tert-butyl dicarbonate (Boc₂O)

This method is often preferred in laboratory settings due to its mild conditions and operational simplicity compared to methods involving gaseous isobutene or strong acids.

Materials:

-

5-Bromo-2-chlorobenzoic acid

-

Di-tert-butyl dicarbonate (Boc₂O)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous tert-butanol

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-chlorobenzoic acid (1.0 eq) in anhydrous DCM or THF.

-

Addition of Reagents: To the stirred solution, add tert-butanol (1.5-2.0 eq), followed by di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Finally, add a catalytic amount of DMAP (0.1 eq).

-

Causality Insight: DMAP acts as a nucleophilic catalyst, activating the Boc₂O and accelerating the esterification process under mild conditions. tert-Butanol serves as the source of the tert-butyl group.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed (typically 4-12 hours).

-

Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution to neutralize any acidic byproducts and destroy excess Boc₂O. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water and then brine.

-

Causality Insight: The washing steps remove water-soluble impurities, including residual DMAP and salts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a solvent system like ethyl acetate/hexanes, to yield pure this compound.

Sources

- 1. data.epo.org [data.epo.org]

- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 3. 21739-92-4|5-Bromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 4. biosynth.com [biosynth.com]

- 5. echemi.com [echemi.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 503555-23-5 | this compound - Moldb [moldb.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. thieme-connect.com [thieme-connect.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. home - Glindia [glindiachemicals.com]

- 13. 5-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]

- 15. 5-Bromo-2-chlorobenzoic acid [webbook.nist.gov]

Spectroscopic Data for tert-Butyl 5-bromo-2-chlorobenzoate: A Technical Guide

Introduction: The Significance of Spectroscopic Characterization

Tert-Butyl 5-bromo-2-chlorobenzoate is a halogenated aromatic ester with potential applications in organic synthesis and pharmaceutical development. The precise structural elucidation of such molecules is paramount for understanding their reactivity, purity, and suitability for further use. Spectroscopic techniques are the cornerstone of this characterization, offering a non-destructive window into the molecular architecture. This guide will provide a detailed interpretation of the expected spectroscopic signatures of this compound, empowering researchers to confidently identify this compound.

Molecular Structure and Predicted Spectroscopic Behavior

The structure of this compound, with its distinct aromatic and aliphatic regions, gives rise to a unique spectroscopic fingerprint. The following sections will detail the predicted data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal three distinct signals corresponding to the aromatic protons and a single, highly shielded signal for the tert-butyl group. The chemical shifts are predicted based on the electronic environment of each proton.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7 - 7.9 | d | 1H | Ar-H |

| ~7.5 - 7.7 | dd | 1H | Ar-H |

| ~7.3 - 7.5 | d | 1H | Ar-H |

| ~1.6 | s | 9H | -C(CH₃)₃ |

Causality Behind Predictions: The aromatic protons are deshielded due to the electron-withdrawing effects of the carbonyl group and the halogens. The specific splitting patterns (doublet and doublet of doublets) arise from the coupling between adjacent, non-equivalent protons on the benzene ring. The tert-butyl protons, in contrast, are highly shielded by the electron-donating alkyl group and appear as a sharp singlet due to the absence of adjacent protons.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~164 - 166 | C=O (Ester) |

| ~135 - 138 | Ar-C |

| ~132 - 134 | Ar-C |

| ~130 - 132 | Ar-C |

| ~128 - 130 | Ar-C |

| ~125 - 127 | Ar-C |

| ~120 - 122 | Ar-C |

| ~82 - 84 | -C(CH₃)₃ |

| ~28 - 30 | -C(CH₃)₃ |

Causality Behind Predictions: The carbonyl carbon of the ester is significantly deshielded and appears at the lowest field. The aromatic carbons exhibit a range of chemical shifts influenced by the inductive and resonance effects of the chloro, bromo, and ester substituents. The quaternary carbon of the tert-butyl group is also deshielded, while the methyl carbons are found in the highly shielded aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Protocol:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent to ensure field stability.

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required to achieve a good signal-to-noise ratio. Proton decoupling is typically used to simplify the spectrum to singlets for each unique carbon.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale using the internal standard (TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons for each signal.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorption of the ester carbonyl group.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | C-H stretch (aromatic) |

| ~2980 - 2850 | Medium | C-H stretch (aliphatic) |

| ~1730 - 1715 | Strong | C=O stretch (ester) |

| ~1600 - 1450 | Medium-Weak | C=C stretch (aromatic) |

| ~1250 - 1100 | Strong | C-O stretch (ester) |

| ~800 - 600 | Strong | C-Cl and C-Br stretch |

Causality Behind Predictions: The most prominent feature will be the strong C=O stretching vibration of the ester functional group. The presence of the tert-butyl group will be indicated by the aliphatic C-H stretching and bending vibrations. The aromatic ring will give rise to C-H and C=C stretching bands. The carbon-halogen bonds will have characteristic absorptions in the fingerprint region.

Experimental Protocol for FTIR Data Acquisition

Protocol:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR accessory.

-

Record the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum

Table 4: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 290/292/294 | [M]⁺ (Molecular Ion) |

| 234/236/238 | [M - C₄H₈]⁺ |

| 217/219/221 | [M - C₄H₉O]⁺ |

| 57 | [C₄H₉]⁺ |

Causality Behind Predictions: The molecular ion peak is expected to show a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in ~3:1 ratio). A common fragmentation pathway for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, leading to the formation of the corresponding carboxylic acid radical cation. Another significant fragmentation would be the loss of the entire tert-butoxy group. The base peak is often the highly stable tert-butyl cation at m/z 57.

Experimental Protocol for Mass Spectrometry Data Acquisition

Protocol:

-

Sample Introduction:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via a direct infusion or through a chromatographic system like GC-MS or LC-MS.

-

-

Ionization:

-

Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a hard ionization technique that often leads to extensive fragmentation, which is useful for structural elucidation.

-

-

Mass Analysis:

-

The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection and Data Analysis:

-

The detector records the abundance of each ion at a specific m/z.

-

The resulting mass spectrum is a plot of relative intensity versus m/z.

-

Analyze the molecular ion peak and the fragmentation pattern to confirm the structure of the compound.

-

Visualization of Key Concepts

Molecular Structure

Caption: 2D structure of this compound.

Spectroscopic Analysis Workflow

Literature review of tert-Butyl 5-bromo-2-chlorobenzoate synthesis

An In-depth Technical Guide to the Synthesis of tert-Butyl 5-bromo-2-chlorobenzoate

Introduction: The Strategic Importance of a Key Building Block

This compound is a crucial intermediate in modern synthetic organic chemistry, particularly valued in the pharmaceutical industry. Its substituted benzene ring provides a versatile scaffold for the construction of complex molecular architectures. Notably, it serves as a key starting material for the synthesis of SGLT-2 inhibitors like Dapagliflozin and Empagliflozin, which are prominent drugs used in the management of type 2 diabetes.[1][2][3] The presence of the chloro and bromo substituents at specific positions allows for selective downstream functionalization through various cross-coupling reactions, while the tert-butyl ester group acts as a robust protecting group for the carboxylic acid. This ester is stable to a wide range of nucleophilic and reducing conditions but can be readily cleaved under acidic conditions, a feature that is highly desirable in multi-step syntheses.[4][5]

This guide provides a detailed review of the synthetic pathways to this compound, focusing on the underlying chemical principles, practical experimental protocols, and a comparison of methodologies. The synthesis can be logically dissected into two primary stages: the formation of the 5-bromo-2-chlorobenzoic acid core, followed by its esterification with a tert-butyl group.

Part I: Crafting the Core - Synthesis of 5-bromo-2-chlorobenzoic acid

The efficient synthesis of the 5-bromo-2-chlorobenzoic acid backbone is paramount. Several routes have been developed, each with distinct advantages and challenges related to cost, safety, and impurity profiles.

Route A: Diazotization and Sandmeyer Reaction of an Anthranilic Acid Derivative

This classical and highly effective route begins with a substituted 2-aminobenzoic acid (anthranilic acid). The strategy leverages the conversion of a primary aromatic amine into a diazonium salt, which is then displaced by a chloride ion in a copper-catalyzed Sandmeyer reaction. The subsequent hydrolysis of the ester yields the target carboxylic acid. This method is lauded for its high regioselectivity, minimizing the formation of isomers that can be difficult to separate.[1][6]

Reaction Workflow:

Caption: Catalytic tert-butylation of 5-bromo-2-chlorobenzoic acid.

Mechanistic Rationale:

The strong Brønsted acid, Tf₂NH, protonates the carbonyl oxygen of tert-butyl acetate. This makes the acetate a better leaving group. The subsequent departure of acetic acid generates a tert-butyl cation. This highly electrophilic cation is then attacked by the nucleophilic carboxylic acid oxygen of 5-bromo-2-chlorobenzoic acid. A final deprotonation step yields the desired tert-butyl ester and regenerates the acid catalyst. This approach avoids the direct use of potentially hazardous reagents like perchloric acid or large volumes of concentrated sulfuric acid. [4][7] Experimental Protocol: tert-Butylation using Tf₂NH and tert-Butyl Acetate

This protocol is adapted from general procedures for the tert-butylation of carboxylic acids. [7]

-

Reaction Setup:

-

To a clean, dry flask equipped with a magnetic stirrer and a reflux condenser, add 5-bromo-2-chlorobenzoic acid (1 equivalent).

-

Add tert-butyl acetate, which serves as both the reagent and solvent. A typical concentration would be 0.2-0.5 M.

-

Add a catalytic amount of bis(trifluoromethanesulfonyl)imide (Tf₂NH) (e.g., 1-5 mol%).

-

-

Reaction Execution:

-

Heat the mixture to reflux (approximately 98°C) and stir.

-

Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting carboxylic acid is consumed.

-

-

Work-up and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or methyl tert-butyl ether (MTBE).

-

Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to quench the acid catalyst) and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the crude material by recrystallization from a suitable solvent system (e.g., hexanes or heptane) to yield pure this compound.

-

Comparative Summary of Synthetic Methodologies

| Parameter | Route A (Diazotization) | Route B (Direct Bromination) | Esterification (Tf₂NH/t-BuOAc) |

| Starting Material | Ethyl 2-aminobenzoate | 2-chlorobenzoic acid | 5-bromo-2-chlorobenzoic acid |

| Key Reagents | NBS, NaNO₂, CuCl, NaOH | Brominating agent (e.g., Br₂), Lewis acid | Tf₂NH (catalyst), tert-Butyl Acetate |

| Yield | High (often >85% over 3 steps) [8] | Variable (can be lower due to isomers) | Very High (typically >90%) [7] |

| Purity | High (low isomer formation) [1] | Moderate (risk of isomers) [6] | High (clean reaction) |

| Advantages | Excellent regioselectivity; reliable and scalable. | Fewer steps. | Mild conditions; high efficiency; avoids hazardous reagents. |

| Disadvantages | Multiple steps; handling of diazonium salts requires care. | Poor regioselectivity; difficult purification. | Requires specialized catalyst (Tf₂NH). |

Conclusion

The synthesis of this compound is a well-defined process that hinges on two key transformations. For the preparation of the 5-bromo-2-chlorobenzoic acid intermediate, the diazotization and Sandmeyer reaction of an anthranilic acid derivative offers a superior, regioselective, and scalable route compared to the direct bromination of 2-chlorobenzoic acid. For the subsequent esterification, modern catalytic methods using reagents like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate provide an efficient, safe, and high-yielding pathway to the final product. The selection of a specific route will ultimately depend on factors such as available starting materials, scalability requirements, and the desired purity profile of the final compound.

References

- CN113321577A - Preparation method of 5-bromo-2-chlorobenzoic acid - Google Patents.

-

METHOD FOR PREPARING 5-BROMO-2-CHLORO-BENZOIC ACID AS RAW MATERIAL IN HYPOGLYCEMIC DRUG SYNTHESIS - EPO. URL: [Link]

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols - Who we serve. (2023-08-29). URL: [Link]

- CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents.

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents.

-

Cas 21739-92-4,5-Bromo-2-chlorobenzoic acid - LookChem. URL: [Link]

-

Synthesis of 5-Bromo-2-Chloro-Benzoic Acid | PDF | Hydroxide - Scribd. URL: [Link]

-

Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a - ResearchGate. URL: [Link]

-

tert-Butyl Esters - Organic Chemistry Portal. URL: [Link]

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols | Request PDF. URL: [Link]

-

A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. URL: [Link]

Sources

- 1. data.epo.org [data.epo.org]

- 2. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 3. lookchem.com [lookchem.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 6. scribd.com [scribd.com]

- 7. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]

- 8. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

Methodological & Application

Application Notes & Protocols: Strategic Use of tert-Butyl 5-bromo-2-chlorobenzoate in Suzuki-Miyaura Cross-Coupling

Introduction: The Strategic Value of a Dihalogenated Building Block

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is indispensable in the synthesis of biaryls, styrenes, and polyolefins—motifs central to pharmaceuticals, agrochemicals, and materials science.[1][3][4]

This guide focuses on a particularly strategic building block: tert-Butyl 5-bromo-2-chlorobenzoate . This substrate is more than a simple aryl halide; it is a dihalogenated aromatic scaffold featuring two distinct reactive sites (a bromine and a chlorine atom) and significant steric encumbrance from the ortho-chloro and ortho-tert-butoxycarbonyl groups. These features present both a challenge and an opportunity. The inherent difference in reactivity between the C-Br and C-Cl bonds allows for selective, sequential functionalization, enabling the construction of complex, unsymmetrical biaryl structures that would be difficult to access through other means.[5] Understanding how to control this selectivity is paramount for researchers in medicinal chemistry and materials development aiming to leverage this versatile intermediate.

Mechanistic Principles: Achieving Chemoselectivity

The efficacy of the Suzuki-Miyaura coupling hinges on a catalytic cycle involving a palladium center that shuttles between Pd(0) and Pd(II) oxidation states.[2][6] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.

Figure 2: General experimental workflow for the Suzuki coupling protocol.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium precatalyst (e.g., SPhos Pd G3, 1-3 mol%)

-

Potassium phosphate (K₃PO₄), powdered (2.0 - 3.0 equiv)

-

Anhydrous 1,4-dioxane (or Toluene / 2-MeTHF) and water (e.g., 10:1 v/v)

-

Schlenk flask or microwave vial equipped with a magnetic stir bar

-

Inert atmosphere (Nitrogen or Argon)

Step-by-Step Procedure:

-

Vessel Preparation: To a dry Schlenk flask, add this compound (e.g., 0.5 mmol, 154.8 mg), the desired arylboronic acid (0.6 mmol), potassium phosphate (1.0 mmol, 212.3 mg), and the palladium precatalyst (0.01 mmol, 1-2 mol%).

-

Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. [7]3. Solvent Addition: Degas the solvent mixture (e.g., 10:1 Dioxane/H₂O) by bubbling with inert gas for 15-20 minutes. Add the degassed solvent (e.g., 5 mL for a 0.1 M solution) to the flask via syringe.

-

Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 4-24 hours).

-

Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Washing & Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure tert-butyl 5-aryl-2-chlorobenzoate product.

Data Summary and Troubleshooting

The following table provides representative conditions for the selective mono-arylation, demonstrating the broad scope of compatible boronic acids.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |

| 1 | Phenylboronic acid | SPhos Pd G3 (2) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | XPhos Pd G3 (2) | K₃PO₄ (2.5) | Dioxane/H₂O (10:1) | 100 | 16 | 80-90 |

| 3 | 4-(Trifluoromethyl)phenylboronic acid | RuPhos Pd G3 (3) | Cs₂CO₃ (2.0) | 2-MeTHF/H₂O (10:1) | 110 | 18 | 75-85 |

| 4 | 3-Thienylboronic acid | CataCXium A Pd G3 (3) | K₃PO₄ (2.5) | Dioxane/H₂O (10:1) | 90 | 10 | 70-80 |

Troubleshooting Common Issues:

-

Low Conversion: If the reaction stalls, this may indicate catalyst deactivation. Ensure the reaction was set up under strictly anaerobic and anhydrous (solvent) conditions. An increase in catalyst loading or temperature may be necessary.

-

Protodeboronation: The boronic acid can be consumed by a competing reaction with water, especially with electron-rich or heteroaryl boronic acids. [8][9]Using a higher excess of the boronic acid (e.g., 1.5-2.0 equiv) or switching to a more stable boronic ester (e.g., a neopentyl glycol or pinacol ester) can mitigate this issue.

-

Homocoupling: Formation of a biaryl from two boronic acid molecules can occur. [6]This is often minimized by using a high-quality palladium precatalyst and ensuring an oxygen-free environment.

-

Ester Hydrolysis: If the tert-butyl ester is cleaved, a milder base (e.g., K₂CO₃) or strictly anhydrous conditions may be required.

Advanced Application: Platform for Sequential Cross-Coupling

The true synthetic power of this compound is realized after the first selective coupling. The resulting product, a 5-aryl-2-chlorobenzoate, retains a C-Cl bond that can be activated for a second cross-coupling reaction under more forcing conditions. [5][10]This typically requires a catalyst system with even higher activity, often employing N-heterocyclic carbene (NHC) ligands or highly specialized phosphines, and higher temperatures. [11][12]This sequential approach provides a powerful and convergent route to highly substituted, unsymmetrical biaryl compounds, which are valuable scaffolds in drug discovery. [13]

Conclusion

This compound is a highly valuable and versatile building block for modern organic synthesis. While its steric hindrance and dual halogenation present challenges, they also provide an opportunity for controlled, chemoselective functionalization. By leveraging advanced palladium catalyst systems featuring bulky, electron-rich phosphine ligands and carefully optimizing reaction conditions, researchers can efficiently and selectively perform Suzuki-Miyaura coupling at the C-Br position. The resulting chlorinated biaryl product serves as a platform for further diversification, making this substrate a strategic choice for the synthesis of complex molecular architectures.

References

- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

-

Wikipedia. Suzuki reaction. Wikipedia. Available at: [Link]

- Myers, A. The Suzuki Reaction. Chem 115.

-

ChemRxiv. Bulky phosphine ligands promote palladium-catalysed protodeboronation. ChemRxiv. Available at: [Link]

-

Chemistry LibreTexts. Suzuki cross-coupling. Chemistry LibreTexts. Available at: [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate. Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate. Available at: [Link]

-

National Institutes of Health. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC. National Institutes of Health. Available at: [Link]

-

ChemRxiv. Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available at: [Link]

-

ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. ResearchGate. Available at: [Link]

-

PubMed Central. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. Available at: [Link]

-

PubMed Central. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides. PubMed Central. Available at: [Link]

-

ResearchGate. ChemInform Abstract: Selective Palladium-Catalyzed Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes | Request PDF. ResearchGate. Available at: [Link]

-

ACS Publications. Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters. ACS Publications. Available at: [Link]

-

The Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate. Available at: [Link]

-

ResearchGate. Optimization of Suzuki‐Miyaura cross‐coupling reaction conditions. ResearchGate. Available at: [Link]

-

National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. National Institutes of Health. Available at: [Link]

-

ACS Publications. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups | Chemical Reviews. ACS Publications. Available at: [Link]

-

ResearchGate. Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Available at: [Link]

-

The Buchwald Research Group. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. The Buchwald Research Group. Available at: [Link]

-

YouTube. Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

RSC Publishing. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. RSC Publishing. Available at: [Link]

-

Sci-Hub. Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Sci-Hub. Available at: [Link]

-

YouTube. Suzuki Coupling Mechanism. YouTube. Available at: [Link]

-

ResearchGate. Synthesis of biaryl compounds. | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

Chemical Review and Letters. Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters. Available at: [Link]

-

ResearchGate. Optimization of coupling reaction conditions. dtbpf,... | Download Scientific Diagram. ResearchGate. Available at: [Link]

-

National Institutes of Health. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC. National Institutes of Health. Available at: [Link]

-

ResearchGate. (PDF) Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. ResearchGate. Available at: [Link]

-

National Institutes of Health. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available at: [Link]

-

National Institutes of Health. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC. National Institutes of Health. Available at: [Link]

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Deprotection of tert-Butyl 5-bromo-2-chlorobenzoate to 5-Bromo-2-chlorobenzoic Acid

Introduction

The tert-butyl ester is a cornerstone protecting group for carboxylic acids in modern organic synthesis, prized for its robustness under a wide array of chemical conditions and its clean removal under acidic protocols.[1] This application note provides a comprehensive guide for the efficient deprotection of tert-butyl 5-bromo-2-chlorobenzoate to yield 5-bromo-2-chlorobenzoic acid, a key intermediate in the synthesis of various pharmaceuticals, including antidiabetic agents.[2][3] We will delve into the mechanistic underpinnings of this transformation, present detailed, field-proven protocols, and discuss alternative methods for substrates requiring milder conditions. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this critical synthetic step.

Mechanistic Insight: The "Why" Behind the Method

The deprotection of a tert-butyl ester is most commonly achieved through acid catalysis. The reaction proceeds via an A-1 type mechanism, which involves the formation of a stable tertiary carbocation.[1][4] This process is initiated by the protonation of the carbonyl oxygen of the ester by a strong acid, such as trifluoroacetic acid (TFA). This initial protonation enhances the electrophilicity of the carbonyl carbon, facilitating the cleavage of the oxygen-tert-butyl bond. The departure of the stable tert-butyl cation results in the formation of the desired carboxylic acid. The liberated tert-butyl cation can then be neutralized through several pathways, most commonly by deprotonation to form the volatile isobutylene gas or by reaction with the conjugate base of the acid.[1][5]

dot digraph "TFA-Mediated Deprotection of tert-Butyl Ester" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Mechanism of TFA-mediated tert-butyl ester deprotection.

Standard Protocol: Trifluoroacetic Acid (TFA) Mediated Deprotection

This protocol is the most widely employed method due to its efficiency and the volatility of its byproducts, which simplifies the workup procedure.[1]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| This compound | ≥98% | Commercially Available |

| Dichloromethane (DCM) | Anhydrous | Standard Supplier |

| Trifluoroacetic Acid (TFA) | Reagent Grade | Standard Supplier |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | - | Prepared in-house |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Reagent Grade | Standard Supplier |

| Diethyl Ether or Ethyl Acetate | Reagent Grade | Standard Supplier |

Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

-

Addition of TFA: To the stirred solution at room temperature, add trifluoroacetic acid (TFA) (5-10 eq). A common and effective combination is a 1:1 mixture of DCM and TFA.[6]

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[7] This typically takes 2-5 hours.

-

Workup: a. Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. b. Dissolve the residue in a suitable organic solvent such as diethyl ether or ethyl acetate. c. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid. d. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 5-bromo-2-chlorobenzoic acid.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain the final product with high purity.

dot digraph "Standard Deprotection Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: General workflow for tert-butyl ester deprotection.

Alternative Protocols for Acid-Sensitive Substrates

While TFA is highly effective, its strong acidity can be detrimental to other acid-labile functional groups that may be present in more complex molecules. In such cases, milder deprotection methods are warranted.

Protocol 1: Aqueous Phosphoric Acid

Aqueous phosphoric acid (85 wt%) is an environmentally benign and mild reagent for the deprotection of tert-butyl esters.[8][9][10] It offers good selectivity in the presence of other acid-sensitive groups like Cbz carbamates and benzyl esters.[9]

Key Parameters:

| Parameter | Condition |

| Reagent | 85 wt% Aqueous Phosphoric Acid (5 eq) |

| Solvent | Toluene or Dichloromethane |

| Temperature | Room Temperature to 50 °C |

| Reaction Time | 4-24 hours |

Procedure Outline:

-

Dissolve the tert-butyl ester in a suitable organic solvent.

-

Add 85 wt% aqueous phosphoric acid.

-

Stir the mixture at the appropriate temperature, monitoring by TLC or LC-MS.

-

Upon completion, dilute with an organic solvent and wash with water, followed by saturated sodium bicarbonate solution.

-

Dry the organic layer and concentrate to obtain the product.[11]

Protocol 2: Zinc Bromide (ZnBr₂) in Dichloromethane

For substrates that are particularly sensitive to strong protic acids, the Lewis acid zinc bromide offers a milder alternative for the cleavage of tert-butyl esters.[12][13][14]

Key Parameters:

| Parameter | Condition |

| Reagent | Zinc Bromide (ZnBr₂) (2-5 eq) |

| Solvent | Dichloromethane (DCM) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

Procedure Outline:

-

To a solution of the tert-butyl ester in DCM, add zinc bromide.

-

Stir the mixture at room temperature until the reaction is complete as indicated by TLC or LC-MS.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry, and concentrate to afford the carboxylic acid.

Troubleshooting and Key Considerations